molecular formula C21H17NO4S B2432492 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate CAS No. 577767-44-3

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate

Cat. No.: B2432492
CAS No.: 577767-44-3
M. Wt: 379.43
InChI Key: BNWGTNZOSKNVTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, which are part of the compound , can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. It includes a benzothiazole moiety, a chromenone moiety, and a propanoate moiety.

Scientific Research Applications

Synthesis and Biological Evaluation

Research into compounds like 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate often begins with their synthesis and subsequent evaluation for biological activities. For instance, Nagaraja et al. (2020) described the synthesis and characterization of derivatives that showed significant antimicrobial efficacy against various microbial strains, indicating their potential as lead compounds for drug development (Nagaraja, O., Bodke, Y., Kenchappa, R., & Kumar, S. R., 2020).

Antitumor Activity

Compounds with benzothiazole and chromen moieties have been explored for their antitumor properties. El-Helw et al. (2019) synthesized novel chromenones bearing a benzothiazole moiety and evaluated their in vitro antitumor activities against several cancer cell lines, revealing significant anticancer activities (El-Helw, E. A., Derbala, H. A., El-Shahawi, M. M., Salem, M. S., & Ali, M. M., 2019).

Antimicrobial Activity and Coatings

The integration of benzothiazole and chromen derivatives into polymers for antimicrobial coatings has also been investigated. El‐Wahab et al. (2014) reported on a coumarin-thiazole derivative that, when incorporated into polyurethane varnishes, exhibited significant antimicrobial effects, suggesting applications in protective coatings (El‐Wahab, H. A., El-Fattah, M. A., El-Khalik, N. A., Nassar, H., & Abdelall, M. M., 2014).

Sensing Applications

Further, these compounds have been studied for their potential as chemical sensors. Wang et al. (2015) synthesized coumarin benzothiazole derivatives that showed promise as chemosensors for cyanide anions, demonstrating the versatility of these molecules beyond their biological activity (Wang, K., Liu, Z.-q., Guan, R., Cao, D., Chen, H., Shan, Y., Wu, Q., & Xu, Y., 2015).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications, particularly given the wide range of biological activities exhibited by benzothiazole derivatives .

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxochromen-7-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4S/c1-11(2)21(24)26-13-8-9-14-16(10-13)25-12(3)18(19(14)23)20-22-15-6-4-5-7-17(15)27-20/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWGTNZOSKNVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C)C)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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